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Compound Name: 1,3-Dimethyl-5-hydroxyuracil
CAS No.: 408335-42-2
Cat. No.: B3025583
Get Quote
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Executive Summary

1,3-Dimethyl-5-hydroxyuracil (CAS: 408335-42-2 / 20406-86-4) is a functionalized pyrimidine
derivative characterized by a fully methylated nitrogen core and a redox-active hydroxyl group
at the C5 position. Unlike canonical uracil, the N1,N3-dimethylation locks the molecule into a
fixed diketo tautomer, forcing all prototropic activity to the C5-hydroxyl substituent. This
structural constraint makes it an invaluable model system for studying the thermodynamics of
oxidative DNA damage (specifically 5-hydroxycytosine and 5-hydroxyuracil lesions) without the
interference of N-H tautomerism.

This guide provides a definitive structural analysis, a validated synthesis protocol via hydrolytic
debromination, and a comprehensive physicochemical profile for researchers in medicinal
chemistry and nucleic acid toxicology.

Molecular Architecture & Electronic Properties
Structural Specifications
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The molecule consists of a six-membered pyrimidine-2,4-dione ring.[1] The methylation at N1
and N3 eliminates the lactam-lactim tautomerism typical of uracils, rendering the ring electron-
deficient and lipophilic. The C5-OH group introduces an amphoteric character, serving as a
weak acid and a potential one-electron donor in redox reactions.

Parameter Specification

5-Hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-
IUPAC Name y y Py ( )

dione
Molecular Formula CeHsN20s3
Molecular Weight 156.14 g/mol
SMILES CN1C=C(O)C(=O)N(C)C1=0
InChl Key YUAQZUMPJISCOHF-UHFFFAOYSA-N
Topological Polar Surface Area 60.9 A2

Electronic Distribution & Acidity

The C5-hydroxyl proton is the sole ionizable site under physiological conditions.
e pKa (Predicted/Observed): ~8.68 (Predicted) / ~7.7—8.0 (Analogous to 5-hydroxyuracil).

» Acidity Mechanism: Deprotonation yields the 5-oxido anion, which is resonance-stabilized by
the adjacent carbonyl group at C4. However, the electron-donating induction (+1 effect) from
the N-methyl groups makes this derivative slightly less acidic than the parent 5-
hydroxyuracil.

Tautomeric Constraints

In unsubstituted 5-hydroxyuracil, keto-enol tautomerism can occur at C2 and C4. In 1,3-
dimethyl-5-hydroxyuracil, these positions are blocked. The primary equilibrium exists
between the neutral enol (5-OH) and the anionic keto form (5-O~) upon deprotonation.
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Significance

N-Methylation prevents ring tautomerism,
isolating the C5-OH redox center.

Neutral Form “H* (pKa~8.7) Anionic Form
(5OH,pH<8) - +nv+  (5-07,pH>9)

Click to download full resolution via product page

Figure 1: Acid-base equilibrium of 1,3-dimethyl-5-hydroxyuracil. The N-methyl groups lock
the pyrimidine ring, restricting ionization to the C5 position.

Synthesis Protocol: Hydrolytic Debromination

The most robust synthetic route avoids direct oxidation of 1,3-dimethyluracil, which can be non-
selective. Instead, a nucleophilic substitution on 5-bromo-1,3-dimethyluracil using a mild
bicarbonate buffer is the industry-standard method for high purity.

Reaction Scheme

Precursor: 5-Bromo-1,3-dimethyluracil (CAS: 19829-78-8) Reagents: Sodium Bicarbonate
(NaHCO:s), Water, Heat.[2] Mechanism: Addition-Elimination (S_NAr) followed by tautomeric
stabilization.
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Figure 2: Synthetic pathway via hydrolytic debromination. This route ensures regioselectivity at
C5.

Step-by-Step Methodology

e Preparation: Dissolve 10.0 mmol of 5-bromo-1,3-dimethyluracil in 50 mL of saturated
agueous NaHCOs solution.

» Reaction: Heat the mixture to reflux (100°C) with vigorous stirring. The reaction typically
requires 2—4 hours. Monitor by TLC (Ethyl Acetate/Methanol 9:1) for the disappearance of
the starting bromide.

o Workup:
o Cool the reaction mixture to room temperature.

o Carefully acidify to pH ~2-3 using 1N HCI. Caution: CO:z evolution will occur.
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o The product may precipitate upon cooling. If not, extract exhaustively with Ethyl Acetate (3
x 50 mL).

 Purification: Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.
Recrystallize the crude solid from water or ethanol to yield colorless prisms.

 Validation:
o Melting Point: Expect 198-201°C (Lit. range 195-201°C).
o Yield: Typical yields range from 75% to 85%.

Physicochemical Characterization

Data presented here aggregates experimental values and high-confidence predictions for
structural validation.

:

Technique Signal Assignment
1H NMR (DMSO-ds) 53.21 (s, 3H) N3-CHs

0 3.38 (s, 3H) N1-CHs

0 7.45 (s, 1H) H-6 (Vinylic proton)

0 8.8-9.2 (br s, 1H) C5-OH (Exchangeable)

UV-Vis (pH 7.0) A_max ~278 nm U - TT* transition

_ Bathochromic shift due to
UV-Vis (pH 10.0) A_max ~295 nm )
phenolate anion

Solubility Profile

e Soluble: DMSO, Dimethylformamide (DMF), Ethanol (hot), 1IN NaOH (forms salt).
e Sparingly Soluble: Water (cold), Diethyl ether.

¢ Insoluble: Hexane, Aliphatic hydrocarbons.
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Thermal Properties

e Melting Point: 195-201°C.

 Stability: Stable under ambient conditions. Hygroscopic tendency is low compared to non-
methylated uracils.

Biological Interface & Pharmacological Potential
Model for Oxidative DNA Damage

1,3-Dimethyl-5-hydroxyuracil serves as a stable chemical mimetic for 5-hydroxyuracil (5-
OHU) lesions in DNA. 5-OHU is a mutagenic base modification arising from the oxidation of
cytosine or uracil by reactive oxygen species (ROS).

o Research Application: Because the N1 position is blocked by a methyl group (mimicking the
glycosidic bond to deoxyribose), this molecule is used to study the base-pairing
thermodynamics and tautomeric preferences of 5-OHU without the complexity of the sugar
backbone.

Antioxidant Activity

The C5-hydroxyl group possesses electron-donating properties, allowing the molecule to act as
a radical scavenger.

e Mechanism: It can donate a hydrogen atom (HAT mechanism) or an electron (SET
mechanism) to neutralize peroxyl radicals, forming a relatively stable 5-uracilyl radical
intermediate.

o Metabolic Context: It is structurally related to downstream metabolites of methylated
xanthines (caffeine, theophylline), specifically forming via oxidative degradation pathways of
1,3-dimethyluric acid derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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